molecular formula C4H7N3O2 B13696806 3-Amino-1-methylimidazolidine-2,4-dione

3-Amino-1-methylimidazolidine-2,4-dione

Cat. No.: B13696806
M. Wt: 129.12 g/mol
InChI Key: OVZGKCAMDOQKMB-UHFFFAOYSA-N
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Description

3-Amino-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 g/mol It is a derivative of imidazolidine-2,4-dione, featuring an amino group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of urea with a suitable aldehyde or ketone, followed by cyclization to form the imidazolidine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for a specific period, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino group at the 3-position can participate in substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Amino-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound, lacking the amino and methyl groups.

    5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.

    Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.

Uniqueness

3-Amino-1-methylimidazolidine-2,4-dione is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

3-amino-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c1-6-2-3(8)7(5)4(6)9/h2,5H2,1H3

InChI Key

OVZGKCAMDOQKMB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)N

Origin of Product

United States

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